1H-Dibenzo[e,g]isoindole-1,3(2H)-dione
Description
1H-Dibenzo[e,g]isoindole-1,3(2H)-dione (CAS 2510-61-4) is a bicyclic aromatic compound featuring two fused benzene rings attached to an isoindole-1,3-dione core. This structure is characterized by two ketone groups at the 1- and 3-positions of the isoindole ring, conferring rigidity and planar geometry. It serves as a precursor for synthesizing bioactive derivatives, including enzyme inhibitors and anticancer agents .
Properties
IUPAC Name |
phenanthro[9,10-c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)17-15/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCQEESYPUHVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562165 | |
| Record name | 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-61-4 | |
| Record name | 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione can be synthesized through various methods. One common approach involves the oxidation of dibenzo[e,g]isoindol-1-ones in the presence of dimethyl sulfoxide (DMSO) and sodium methoxide (CH₃ONa) at room temperature . Another method includes the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: DMSO and CH₃ONa are commonly used for the oxidation of dibenzo[e,g]isoindol-1-ones to form this compound.
Reduction: Specific reducing agents and conditions may vary, but common reagents include hydrogen gas and palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dibenzo[e,g]isoindol-1-ones yields this compound .
Scientific Research Applications
1H-Dibenzo[e,g]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological imaging, the compound’s fluorophores exhibit aggregation-induced emission, allowing them to fluoresce strongly in the aggregated state . This property is utilized to track various organelles in living cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dibenzo-Fused Analogues
- 1H-Dibenzo[de,h]quinoline-2,7-dione (CAS 31293-07-9): Structural Difference: Replaces the isoindole core with a quinoline ring, introducing a nitrogen atom in the fused aromatic system. Applications: Used in dye chemistry and as a fluorophore, differing from the medicinal focus of isoindole-diones.
Phthalimide Derivatives
- 1H-Benz[f]isoindole-1,3(2H)-dione (Compound 2b) :
- 1H-Benzo[de]isoquinoline-1,3(2H)-dione (Compound 2c): Structural Feature: Incorporates a 6-membered isoquinoline ring, increasing steric hindrance. Reactivity: Yields drop to 10% in the same reactions, highlighting the importance of ring size and substituent positioning .
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
- Structural Modification : Saturation of the isoindole ring reduces aromaticity, increasing flexibility.
- Functional Impact : Derivatives linked to thiophene or quinazoline moieties exhibit enhanced antioxidant activity (IC₅₀: 12–45 μM) compared to aromatic counterparts, attributed to improved radical scavenging .
Hybrid Derivatives with Heterocyclic Moieties
- Tetrazole-Containing Hybrids (Compounds 10 and 11): Structure: Combine isoindole-dione with 1H-tetrazole, introducing additional hydrogen-bonding sites. Bioactivity: Show potent inhibition of xanthine oxidase (IC₅₀: 0.8–1.2 μM) and carbonic anhydrase isoforms (hCA I/II: IC₅₀: 15–30 nM), outperforming standards like allopurinol and acetazolamide .
- Thieno-oxazine-dione Analogues: Structure: Replace benzene with thiophene, creating a sulfur-containing bicyclic system.
Substituent Effects on Reactivity and Bioactivity
N-Substituted Derivatives
- Alkyl/Aryl Chains :
Functional Group Additions
- Azido and Silyl Ether Groups :
Data Tables: Key Comparisons
Table 1: Reactivity in Passerini Reactions
| Compound | Ring Size | Yield (%) | Reference |
|---|---|---|---|
| 1H-Benz[f]isoindole-1,3-dione | 5-membered | 96 | |
| 1H-Benzo[de]isoquinoline-dione | 6-membered | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
